Cas no 59690-89-0 (N-(4-Aminophenyl)propanamide)

N-(4-Aminophenyl)propanamide is an organic compound featuring both an amide and an aromatic amine functional group, making it a versatile intermediate in synthetic chemistry. Its structure allows for further derivatization, enabling applications in pharmaceuticals, dyes, and polymer synthesis. The presence of the primary amine group facilitates coupling reactions, while the amide linkage provides stability under various conditions. This compound is particularly useful in the preparation of azo dyes and active pharmaceutical ingredients (APIs) due to its reactivity and compatibility with standard synthetic protocols. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
N-(4-Aminophenyl)propanamide structure
N-(4-Aminophenyl)propanamide structure
Product Name:N-(4-Aminophenyl)propanamide
CAS No:59690-89-0
MF:C9H12N2O
MW:164.204381942749
MDL:MFCD02063079
CID:57461
PubChem ID:314342
Update Time:2025-10-28

N-(4-Aminophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Aminophenyl)propionamide
    • N-(4-Aminophenyl)propanamide
    • NSC 231666
    • A832424
    • 4-propionylaminoaniline
    • p-Amino propionanilide
    • NSC-231666
    • 4-propionylamino-aniline
    • CS-0252046
    • Oprea1_494937
    • FT-0652903
    • VS-00495
    • SCHEMBL2643318
    • Oprea1_625873
    • AKOS000103939
    • NSC231666
    • EN300-58133
    • MFCD02063079
    • 59690-89-0
    • DTXSID50310782
    • BB 0245337
    • MOUFEEIQCXUUMY-UHFFFAOYSA-N
    • N-(4-Amino-phenyl)-propionamide
    • BBL000214
    • STK002016
    • DTXCID10261908
    • Propanamide, N-(4-aminophenyl)-
    • DB-114872
    • G29037
    • MDL: MFCD02063079
    • Inchi: 1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
    • InChI Key: MOUFEEIQCXUUMY-UHFFFAOYSA-N
    • SMILES: O=C(CC)NC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 164.09500
  • Monoisotopic Mass: 164.094963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Color/Form: NA
  • Density: 1.162
  • Boiling Point: 282.7 ℃ at 760 mmHg
  • Flash Point: 124.8 °C
  • Refractive Index: 1.616
  • PSA: 55.12000
  • LogP: 2.27150

N-(4-Aminophenyl)propanamide Security Information

N-(4-Aminophenyl)propanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(4-Aminophenyl)propanamide Suppliers

Amadis Chemical Company Limited
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(CAS:59690-89-0)N-(4-Aminophenyl)propanamide
Order Number:A832424
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:27
Price ($):310.0
Email:sales@amadischem.com

N-(4-Aminophenyl)propanamide Related Literature

Additional information on N-(4-Aminophenyl)propanamide

Introduction to N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0)

N-(4-Aminophenyl)propanamide, a compound with the chemical formula C9H12N2O, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is identified by its unique CAS number, CAS No. 59690-89-0, which distinguishes it in scientific literature and databases. The structure of N-(4-Aminophenyl)propanamide consists of a phenyl ring substituted with an amine group at the 4-position, linked to a propanamide moiety. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.

The N-(4-Aminophenyl)propanamide molecule has garnered attention due to its potential role in drug development and molecular biology studies. Its amine and amide functionalities provide reactive sites for further chemical modifications, enabling the synthesis of more complex derivatives. These derivatives can be explored for their pharmacological properties, including potential applications as enzyme inhibitors, receptor modulators, or as building blocks for more sophisticated therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in unique ways. The phenyl ring in N-(4-Aminophenyl)propanamide is particularly noteworthy, as aromatic rings are frequently found in biologically active molecules. The presence of an amine group at the 4-position enhances its reactivity and allows for further functionalization, making it a valuable scaffold for medicinal chemists.

One of the most exciting areas of research involving N-(4-Aminophenyl)propanamide is its potential use in the development of new antibiotics. Antibiotic resistance is a major global health challenge, and the search for novel antimicrobial agents is critical. The propanamide moiety in this compound can be modified to create structures that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of N-(4-Aminophenyl)propanamide may exhibit promising antimicrobial activity against resistant strains of bacteria.

Another area where N-(4-Aminophenyl)propanamide shows promise is in the field of neurology. Neuroactive compounds that can modulate neurotransmitter systems are of great interest for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The amine group in N-(4-Aminophenyl)propanamide can be tailored to interact with specific neurotransmitter receptors or enzymes. For instance, modifications to this group could lead to the development of compounds that enhance acetylcholine release or inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases.

The synthesis of N-(4-Aminophenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to form the amide bond. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups onto the phenyl ring or the propanamide moiety. These synthetic strategies allow researchers to fine-tune the properties of N-(4-Aminophenyl)propanamide and its derivatives for specific applications.

In conclusion, N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for creating novel therapeutic agents with applications ranging from antibiotics to neuroactive compounds. As research continues to uncover new biological targets and synthetic methodologies, the importance of N-(4-Aminophenyl)propanamide is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59690-89-0)N-(4-Aminophenyl)propanamide
A832424
Purity:99%
Quantity:1g
Price ($):310.0
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